2-Methoxy-2-methylheptane

Fuel Oxygenate Water Solubility Groundwater Contamination

2-Methoxy-2-methylheptane (MMH, CAS 76589-16-7) is a branched, saturated, tertiary ether with the molecular formula C₉H₂₀O and a molecular weight of 144.26 g/mol. It is characterized by a methoxy group attached to a 2-methylheptane backbone.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 76589-16-7
Cat. No. B3057090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-methylheptane
CAS76589-16-7
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C)OC
InChIInChI=1S/C9H20O/c1-5-6-7-8-9(2,3)10-4/h5-8H2,1-4H3
InChIKeyKJRACWZCOVHBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-methylheptane (MMH) CAS 76589-16-7: A High Molecular Weight Tertiary Ether for Reformulated Gasoline and Specialty Applications


2-Methoxy-2-methylheptane (MMH, CAS 76589-16-7) is a branched, saturated, tertiary ether with the molecular formula C₉H₂₀O and a molecular weight of 144.26 g/mol . It is characterized by a methoxy group attached to a 2-methylheptane backbone. MMH is a colorless liquid with a boiling point of 160.5 °C at 101.6 kPa and a density of 0.793 g/cm³ at 20 °C . Its high molecular weight and associated lower water solubility, compared to other common fuel oxygenates, make it a key candidate for reformulated gasoline, where it functions as an octane booster [1]. Beyond its primary use as a fuel additive, MMH is also utilized as a specialty solvent and has been identified as a fragrance ingredient [2].

Why Generic Substitution of 2-Methoxy-2-methylheptane (MMH) is Scientifically Unfounded


Simple substitution of 2-Methoxy-2-methylheptane (MMH) with other in-class ethers or common solvents is scientifically invalid due to its distinct physicochemical profile that directly addresses critical performance and regulatory requirements. Unlike lower molecular weight oxygenates such as Methyl tert-butyl ether (MTBE) or Ethyl tert-butyl ether (ETBE), MMH's higher molecular weight (144.26 g/mol) and resultant lower water solubility (estimated 101.6 mg/L) are deliberate design features intended to mitigate groundwater contamination, a primary driver for its development [1]. Furthermore, MMH's specific solvency, octane-boosting capacity, and unique olfactory properties are not replicated by generic alternatives, making its selection a necessity for applications where these parameters are non-negotiable [2][3].

Quantitative Differentiation of 2-Methoxy-2-methylheptane (MMH) vs. Leading Fuel Oxygenates


2-Methoxy-2-methylheptane (MMH) vs. MTBE: Water Solubility and Groundwater Contamination Risk

2-Methoxy-2-methylheptane (MMH) exhibits a drastically lower water solubility compared to methyl tert-butyl ether (MTBE), a key advantage for mitigating groundwater contamination risks. The estimated water solubility of MMH at 25 °C is 101.6 mg/L, whereas the water solubility of pure MTBE is 51,000 mg/L under the same conditions [1]. This represents a reduction in water solubility by a factor of over 500. This property makes MMH a safer alternative for reformulated gasoline, directly addressing the environmental and regulatory concerns that led to the phase-out of MTBE.

Fuel Oxygenate Water Solubility Groundwater Contamination Environmental Fate

2-Methoxy-2-methylheptane (MMH) vs. ETBE and TAME: Comparative Water Solubility Profile

2-Methoxy-2-methylheptane (MMH) demonstrates significantly lower water solubility compared to other widely studied fuel oxygenates such as ethyl tert-butyl ether (ETBE) and tert-amyl methyl ether (TAME). The estimated water solubility of MMH at 25 °C is 101.6 mg/L, which is considerably lower than the 12,000 mg/L for ETBE and 10,710 mg/L for TAME [1][2]. This quantitative difference highlights MMH's superior performance in reducing environmental mobility and groundwater contamination potential relative to its closest analogs in this class.

Fuel Oxygenate Water Solubility Physicochemical Properties Ether Comparison

2-Methoxy-2-methylheptane (MMH) vs. Baseline Process: Energy and Cost Reduction in Synthesis via HI-DPTCRD

The synthesis of 2-Methoxy-2-methylheptane (MMH) can be significantly improved in terms of energy consumption and total annual cost (TAC) through the use of a Heat-Integrated Different Pressure Thermally Coupled Reactive Distillation (HI-DPTCRD) process compared to a conventional reactive distillation (RD) process. Data from a process intensification study demonstrates that the HI-DPTCRD configuration reduces TAC by 29.17% and decreases CO₂ emissions by 75.04% relative to the conventional process [1]. This provides a quantifiable economic and environmental incentive for implementing advanced manufacturing technologies for MMH production.

Process Intensification Reactive Distillation Energy Efficiency Cost Reduction

2-Methoxy-2-methylheptane (MMH) vs. Alternative Reactor Configurations: Energy and Cost Savings via RD Intensification

An intensified reactive distillation (RD) configuration for 2-Methoxy-2-methylheptane (MMH) production offers significant energy and cost advantages over a conventional reactor column sequence. The proposed RD design can reduce energy demands by up to 18.2% and total annual costs (TAC) by 10.8% for achieving a desired MMH yield [1][2]. Further integration of heat recovery sequences can amplify these savings, achieving up to 36.7% reduction in energy and 21.8% reduction in TAC. These quantifiable improvements support the selection of suppliers employing state-of-the-art process technology for MMH.

Process Intensification Reactive Distillation Cost Savings Energy Efficiency

2-Methoxy-2-methylheptane (MMH) as a Fragrance Material: Defined Olfactory Profile

In the field of fragrance chemistry, 2-Methoxy-2-methylheptane (MMH) is claimed as a component with a defined olfactory profile. The patent literature describes MMH and its derivatives as possessing fruity, radish, and/or herbaceous odor notes with a strong top note [1]. This specific organoleptic characteristic differentiates MMH from other solvents or ethers that lack this sensory profile, making it a valuable component for perfumers and flavorists seeking to create specific scent accords.

Fragrance Flavor Chemistry Olfactory Properties Aroma Chemicals

Targeted Application Scenarios for 2-Methoxy-2-methylheptane (MMH) Based on Quantitative Evidence


Reformulated Gasoline: Low-Impact Octane Booster

2-Methoxy-2-methylheptane (MMH) is optimally deployed as an octane booster in reformulated gasoline where minimizing groundwater contamination risk is a regulatory and environmental priority. Its water solubility (101.6 mg/L) is over two orders of magnitude lower than that of MTBE (51,000 mg/L) and significantly lower than ETBE (12,000 mg/L) and TAME (10,710 mg/L), making it the preferred choice for fuel blends in regions with stringent groundwater protection mandates [1][2][3].

Sustainable Chemical Manufacturing: Energy-Efficient MMH Production

For procurement of 2-Methoxy-2-methylheptane (MMH) from large-scale manufacturers, prioritizing suppliers who utilize advanced reactive distillation processes (e.g., HI-DPTCRD) offers quantifiable sustainability and cost benefits. Data shows these intensified processes can reduce production energy demands by up to 36.7% and total annual costs by up to 29.17%, while slashing CO₂ emissions by 75.04% compared to conventional methods, directly contributing to corporate carbon footprint reduction goals [4][5].

Specialty Solvent for Pharmaceutical and Resin Applications

As a branched ether with a high LogP (3.3-3.7) and moderate lipophilicity, 2-Methoxy-2-methylheptane (MMH) functions as a specialty solvent where high solvency for non-polar substances like resins and oils is required . Its unique balance of hydrophobic character and ether functionality provides a solubilizing profile distinct from common polar aprotic or aliphatic hydrocarbon solvents, making it valuable in pharmaceutical intermediate purification and industrial resin formulations [6].

Flavor and Fragrance Formulation: Unique Fruity/Herbaceous Top Note

2-Methoxy-2-methylheptane (MMH) can be selected as a high-impact top note in fragrance and flavor compositions. The compound imparts a distinctive combination of fruity, radish, and herbaceous odor characteristics that are not replicable with simpler, more volatile ethers or esters [7]. This unique olfactory signature allows formulators to build novel fragrance accords for applications in fine perfumery, personal care products, and air care.

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